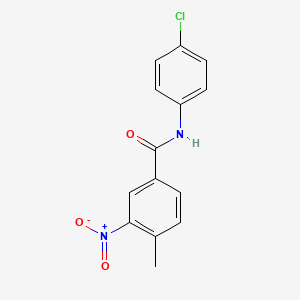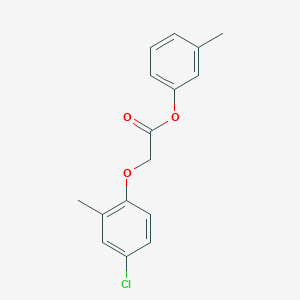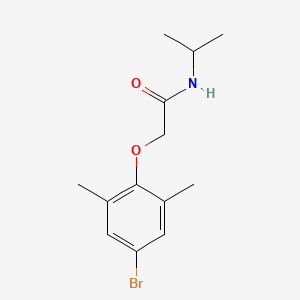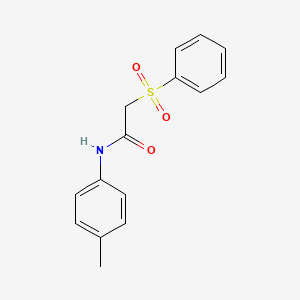![molecular formula C17H24N4O2 B5586003 1,3,4,6,8-pentamethyl-5-phenylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5586003.png)
1,3,4,6,8-pentamethyl-5-phenylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This chemical compound is part of a larger family of pyrimidine derivatives, which have been synthesized and studied for various applications. It falls within the scope of heterocyclic chemistry, a significant area in organic chemistry due to the wide range of applications of these compounds in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of pyrimidine derivatives like this compound often involves the reaction of different precursors under various conditions. For instance, a related compound was synthesized using a reaction between (chlorocarbonyl)phenyl ketene and 5-amino pyrazolones, yielding good yields and providing structural insights through spectral data and theoretical studies (Zahedifar, Razavi, & Sheibani, 2016). Another method involved a one-pot synthesis under microwave-assisted conditions, demonstrating the versatility in synthesizing pyrimido[4,5-d]pyrimidine-2,5-dione derivatives (Dabiri, Arvinnezhad, Khavasi, & Bazgir, 2007).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed using various spectroscopic techniques like NMR and X-ray crystallography. For example, the structure of similar compounds was confirmed using NMR spectroscopy and X-ray structural analysis, demonstrating the importance of these techniques in understanding the molecular configuration of such complex molecules (Mieczkowski et al., 2016).
Chemical Reactions and Properties
Pyrimidine derivatives exhibit a range of chemical reactions, depending on their functional groups and structural configuration. For instance, the conversion of similar compounds to antithrombotic derivatives has been studied, showcasing the chemical versatility of these molecules (Furrer, Wágner, & Fehlhaber, 1994).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and melting point, can vary significantly based on their structure. Research has shown a broad range in solubility and permeability coefficients in similar pyrimidine derivatives, reflecting the diversity in their physical characteristics (Jatczak et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including reactivity and stability, are influenced by their molecular structure. Studies on similar compounds have shown various functionalization reactions and their impact on the overall chemical behavior of these molecules (Girreser, Heber, & Schütt, 2004).
properties
IUPAC Name |
1,3,5,6,8-pentamethyl-4-phenyl-4,4a,5,8a-tetrahydropyrimido[4,5-d]pyrimidine-2,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-11-13-14(12-9-7-6-8-10-12)19(3)17(23)21(5)15(13)20(4)16(22)18(11)2/h6-11,13-15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKZTBYVXUIROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(N(C(=O)N(C2N(C(=O)N1C)C)C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1H-imidazol-4-yl)ethyl]-9-(pyridin-4-ylacetyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585935.png)
![5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5585941.png)
![3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-thienylmethyl)benzamide](/img/structure/B5585943.png)

![3-({4-[2-fluoro-4-(methylsulfonyl)phenyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5585959.png)
![5-methoxy-1,3-dimethyl-6-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5585972.png)


![2-methyl-4-[3-(4-thiomorpholinylcarbonyl)phenyl]-2-butanol](/img/structure/B5585988.png)


![[(3R*,4R*)-1-[4-(hydroxymethyl)benzoyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5586021.png)
![3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5586023.png)
